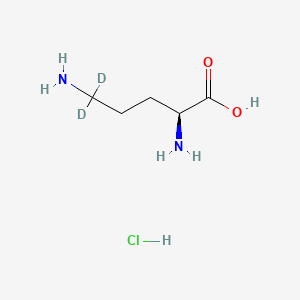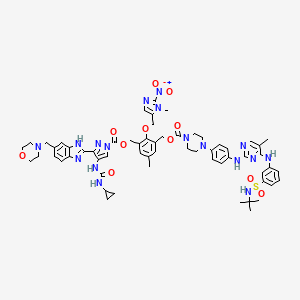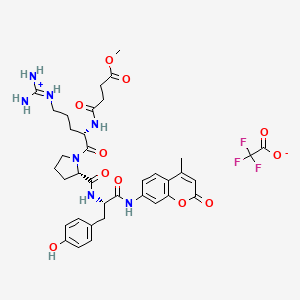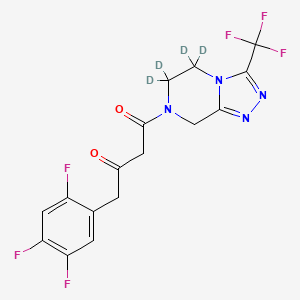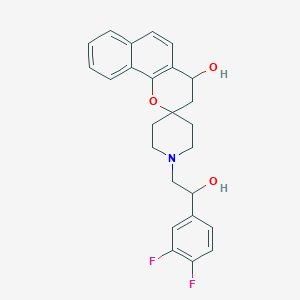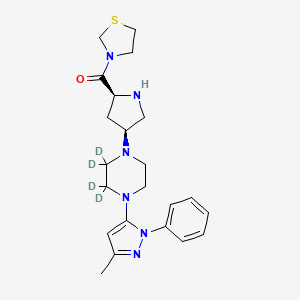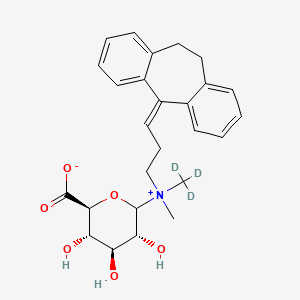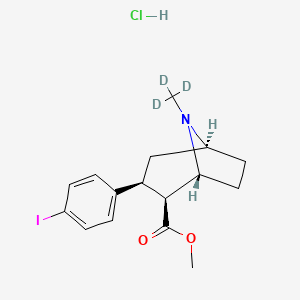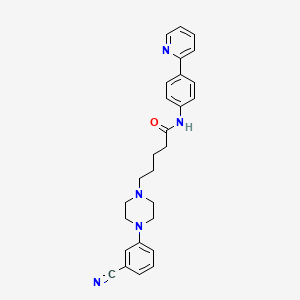
N-(4-(pyridin-2-yl)phenyl)-5-(4-(3-cyanophenyl)piperazin-1-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dopamine D3 receptor ligand-2 is a compound that specifically targets the dopamine D3 receptor, a subtype of dopamine receptors that are part of the D2-like receptor family. These receptors are primarily found in the mesolimbic system of the brain, which is associated with motivation, reward, and cognition. The dopamine D3 receptor has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dopamine D3 receptor ligand-2 typically involves multiple steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods: In an industrial setting, the production of dopamine D3 receptor ligand-2 may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography .
化学反応の分析
Types of Reactions: Dopamine D3 receptor ligand-2 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the ligand. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
Dopamine D3 receptor ligand-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding affinity and selectivity of dopamine receptors.
Biology: Helps in understanding the role of dopamine D3 receptors in cellular signaling and neurotransmission.
Medicine: Potential therapeutic applications in treating neurological disorders such as Parkinson’s disease, schizophrenia, and drug addiction.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
作用機序
The mechanism of action of dopamine D3 receptor ligand-2 involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. Upon binding, the ligand can either activate or inhibit the receptor, leading to changes in intracellular signaling pathways. These pathways often involve the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA). The specific effects depend on whether the ligand acts as an agonist or antagonist .
類似化合物との比較
- Dopamine D2 receptor ligands
- Dopamine D4 receptor ligands
- Apomorphine
- Pramipexole
- Ropinirole
Comparison: Dopamine D3 receptor ligand-2 is unique in its high selectivity for the dopamine D3 receptor compared to other dopamine receptor subtypes. This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor activation. For instance, dopamine D2 receptor ligands often cause motor side effects, while dopamine D3 receptor ligands like ligand-2 are more targeted and can provide therapeutic benefits without these adverse effects .
特性
分子式 |
C27H29N5O |
|---|---|
分子量 |
439.6 g/mol |
IUPAC名 |
5-[4-(3-cyanophenyl)piperazin-1-yl]-N-(4-pyridin-2-ylphenyl)pentanamide |
InChI |
InChI=1S/C27H29N5O/c28-21-22-6-5-7-25(20-22)32-18-16-31(17-19-32)15-4-2-9-27(33)30-24-12-10-23(11-13-24)26-8-1-3-14-29-26/h1,3,5-8,10-14,20H,2,4,9,15-19H2,(H,30,33) |
InChIキー |
LZGVRYSELURRPV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CC=CC=N3)C4=CC=CC(=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



